Cas no 86-81-7 (3,4,5-Trimethoxybenzaldehyde)

3,4,5-Trimethoxybenzaldehyde is a versatile aromatic aldehyde characterized by its three methoxy substituents positioned at the 3, 4, and 5 locations on the benzene ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its electron-rich aromatic structure enhances reactivity in condensation and substitution reactions, making it useful for constructing complex molecular frameworks. The methoxy groups contribute to its stability and solubility in organic solvents, facilitating purification and handling. Additionally, it is employed in the synthesis of bioactive compounds, including antioxidants and antimicrobial agents, due to its favorable structural properties.
3,4,5-Trimethoxybenzaldehyde structure
3,4,5-Trimethoxybenzaldehyde structure
Product Name:3,4,5-Trimethoxybenzaldehyde
CAS No:86-81-7
MF:C10H12O4
MW:196.199883460999
MDL:MFCD00003364
CID:34391
PubChem ID:6858
Update Time:2025-09-04

3,4,5-Trimethoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3,4,5-Trimethoxybenzaldehyde
    • TMBA
    • 3,4,5-Trimethoxybenzaldeh
    • 3,4,5-Trimethoxybenz
    • 3.4.5-Trimethoxyphenylaldehyde
    • 3,4,5-(OMe)3-C6H2CHO
    • 3,4,5-tri-(OMe)-PhCHO
    • 3,4,5-tri-MeO-C6H2CHO
    • 3,4,5-trimethoxy-benzaldehyde
    • 3,4,5-tri-OMe-C6H3CHO
    • BENZALDEHYDE,3,4,5-TRIMETHOXY
    • EINECS 201-701-6
    • tri-o-methylgallaldehyde
    • NSC 16692
    • Benzaldehyde, 3,4,5-trimethoxy-
    • 3,4,5-trimethoxy benzaldehyde
    • BENZALDEHYDE,3,4,5-TRIMETHOXY-
    • WL86YD76N6
    • OPHQOIGEOHXOGX-UHFFFAOYSA-N
    • NSC16692
    • PubChem8266
    • 3,5-Trimethoxybenzaldehyde
    • 3,4,5 trimethoxybenzaldehyde
    • KSC490M1D
    • 3,4,5 -trimethoxybenzaldehy
    • W-104057
    • Q15634093
    • 3,4,5,-trimethoxy benzaldehyde
    • FT-0675585
    • 3,4,5-Trimethoxybenzaldehyde, purum, >=98.0% (HPLC)
    • 3, 4, 5-trimethoxy-benzaldehyde
    • CHEMBL3577781
    • BBL007764
    • 3,4,5-trimethoxybenzaldehyd
    • SCHEMBL96635
    • AC-11732
    • Trimethoprim Intermediates
    • Z104472688
    • T0059
    • BRN 0395163
    • NSC-16692
    • PD002060
    • A841837
    • 86-81-7
    • 3,4,5 -trimethoxybenzaldehyde
    • STK498479
    • F3099-6595
    • CCG-231504
    • EN300-19082
    • 3, 4, 5-trimethoxybenzaldehyde
    • BCP30525
    • 4-08-00-02719 (Beilstein Handbook Reference)
    • LS-25170
    • MFCD00003364
    • SY010811
    • STR03224
    • 3,4,5-Trimethoxybenzoic Acid,(S)
    • DTXSID4058948
    • AKOS000118928
    • FT-0614154
    • InChI=1/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H
    • UNII-WL86YD76N6
    • NSC778227
    • 3,4,5,-trimethoxybenzaldehyde
    • AI3-36673
    • 3,4,5-Trimethoxybenzaldehyde, 98%
    • HY-W009886
    • FT-0675584
    • NSC-778227
    • AC7996
    • CS-W010602
    • CS-T-45540
    • 3,4,5-Trimethoxybenzaldehyde (ACI)
    • NS00039152
    • DB-056953
    • 3,4,5-Trimethoxy-benzaldehyde; NSC 16692;
    • MDL: MFCD00003364
    • Inchi: 1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3
    • InChI Key: OPHQOIGEOHXOGX-UHFFFAOYSA-N
    • SMILES: O=CC1C=C(OC)C(OC)=C(OC)C=1
    • BRN: 0395163

Computed Properties

  • Exact Mass: 196.07400
  • Monoisotopic Mass: 196.073559
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 44.8
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: White to yellowish needle crystals
  • Density: 1.2166 (rough estimate)
  • Melting Point: 75.0 to 78.0 deg-C
  • Boiling Point: 165°C/10mmHg(lit.)
  • Flash Point: 163-165℃/10mm
  • Refractive Index: 1.5550 (estimate)
  • Solubility: methanol: 0.1 g/mL, clear
  • Water Partition Coefficient: Slightly soluble
  • PSA: 44.76000
  • LogP: 1.52490
  • Sensitiveness: Air Sensitive

3,4,5-Trimethoxybenzaldehyde Security Information

3,4,5-Trimethoxybenzaldehyde Customs Data

  • HS CODE:29124900
  • Customs Data:

    China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

3,4,5-Trimethoxybenzaldehyde Pricemore >>

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3,4,5-Trimethoxybenzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Cerium ammonium nitrate Solvents: Acetonitrile
Reference
Lewis acid assisted permanganate oxidations
Lai, Sheng; et al, Tetrahedron, 2002, 58(49), 9879-9887

Production Method 2

Reaction Conditions
1.1 Reagents: Periodic acid (H5IO6) ,  1H-Imidazolium, 3-dodecyl-1-methyl-, (T-4)-tetrachloroferrate(1-) (1:1) Solvents: 1H-Imidazolium, 3-dodecyl-1-methyl-, (T-4)-tetrachloroferrate(1-) (1:1) ;  1.5 h, 30 °C
Reference
Highly efficient oxidation of organic halides to aldehydes and ketones with H5IO6 in ionic liquid [C12mim][FeCl4]
Hu, Yu Lin; et al, Catalysis Communications, 2010, 11(10), 923-927

Production Method 3

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Chloramine-T ,  Potassium osmate dihydrate Solvents: tert-Butanol ,  Water ;  25 min, rt
1.2 Reagents: Sodium sulfite ;  30 min, rt
Reference
Osmium (VI) catalyzed chemoselective oxidation of allylic and benzylic alcohols
Devari, Shekaraiah; et al, Tetrahedron Letters, 2013, 54(48), 6407-6410

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Hexadecanaminium, N,N,N-trimethyl-, (PB-7-34-111′1′2)-oxodiperoxy(2-pyridineca… Solvents: Water ;  24 h, 50 °C
Reference
Controlled and Predictably Selective Oxidation of Activated and Unactivated C(sp3)-H Bonds Catalyzed by a Molybdenum-Based Metallomicellar Catalyst in Water
Thiruvengetam, Prabaharan; et al, Journal of Organic Chemistry, 2022, 87(6), 4061-4077

Production Method 5

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: 1,2-Dimethoxyethane ;  25 min, 145 °C
Reference
Microwave-assisted methylation of phenols with tetramethylammonium chloride in the presence of K2CO3 or Cs2CO3
Maras, Nenad; et al, Tetrahedron, 2008, 64(51), 11618-11624

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Water ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10; 3 h, 45 - 60 °C
Reference
Improvement of the synthetic process of 3, 4, 5-trimethoxybenzaldehyde
Dai, Yong, Yancheng Gongxueyuan Xuebao, 2007, 20(4), 1-3

Production Method 7

Reaction Conditions
1.1 Reagents: Cetyltrimethylammonium tribromide Solvents: Dichloromethane
Reference
An expedient and efficient method for the cleavage of dithioacetals to the corresponding carbonyl compounds using organic ammonium tribromide (OATB)
Mondal, Ejabul; et al, Synlett, 2001, (6), 785-786

Production Method 8

Reaction Conditions
1.1 Reagents: Vanadium oxide (V2O5) ,  Hydrogen peroxide ,  Ammonium bromide Solvents: Water
Reference
A useful and environmentally benign synthetic protocol for dethiolization by employing vanadium pentoxide catalyzed oxidation of ammonium bromide by hydrogen peroxide
Mondal, Ejabul; et al, Chemistry Letters, 2001, (11), 1158-1159

Production Method 9

Reaction Conditions
1.1 Reagents: Acetyl chloride ,  Sodium nitrite Solvents: Dichloromethane ;  10 min, 0 - 5 °C
1.2 Solvents: Dichloromethane ;  5 min, 0 - 5 °C
1.3 Reagents: Water ;  5 °C → rt; 20 min, rt
Reference
A highly efficient procedure for regeneration of carbonyl groups from their corresponding oxathioacetals and dithioacetals using sodium nitrite and acetyl chloride in dichloromethane
Khan, Abu T.; et al, Synlett, 2003, (3), 377-381

Production Method 10

Reaction Conditions
1.1 Reagents: Iron(3+), tris(2,2′-bipyridine-κN1,κN1′)-, (OC-6-11)-, perchlorate (1:3) ,  Tetrafluoroboric acid Solvents: Acetonitrile ,  Water
Reference
Convenient and mild dethioacetalization method using [Fe(bpy)3(ClO4)3.3H2O]
Murase, Masayuki; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(9), 3595-8

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ;  overnight, rt
1.2 Solvents: Water ;  rt
Reference
Rationally designed molecules for resurgence of cyanide mitigated cytochrome c oxidase activity
Kaur, Harpreet; et al, Bioorganic Chemistry, 2019, 82, 229-240

Production Method 12

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3)
Reference
Ferric chloride induced catalytic cleavage of oximes and hydrazones under solvent-free conditions
Bose, D. Subhas; et al, Indian Journal of Chemistry, 2001, (8), 719-721

Production Method 13

Reaction Conditions
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran
1.2 Reagents: Water
Reference
A mild and versatile method for the oxidative cleavage of oximes and tosylhydrazones to carbonyl compounds
Bose, D. Subhas; et al, Synlett, 1998, (9), 977-978

Production Method 14

Reaction Conditions
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Pyridinium chlorochromate ;  2 h, 10 - 25 °C
Reference
Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity
Srivastava, Ankita; et al, European Journal of Pharmaceutical Sciences, 2020, 154,

Production Method 15

Reaction Conditions
1.1 Catalysts: Alumina ,  Iodine Solvents: Ethanol ;  10 min, rt
1.2 Reagents: Water ;  15 min, rt
Reference
Iodine-alumina as an efficient and useful catalyst for the regeneration of carbonyl functionality from the corresponding 1,3-oxathiolanes and 1,3-dithiolanes in aqueous system
Rohman, Rumum Md.; et al, Tetrahedron Letters, 2010, 51(21), 2862-2864

Production Method 16

Reaction Conditions
1.1 Catalysts: Ethanaminium, N,N,N-trimethyl-1-oxo-, (tribromide) Solvents: Dichloromethane
Reference
A useful and convenient synthetic protocol for interconversion of carbonyl compounds to the corresponding 1,3-oxathiolanes and vice versa employing organic ammonium tribromide (OATB)
Mondal, Ejabul; et al, Tetrahedron Letters, 2002, 43(15), 2843-2846

Production Method 17

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Benzene
Reference
Selective regeneration of carbonyl compounds from aldoximes and ketoximes, catalyzed by FeCl3 and SeO2
Hangarge, R. V.; et al, Indian Journal of Chemistry, 2002, (6), 1302-1304

Production Method 18

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: Carbon ,  Nickel platinum alloy (supported by carbon nanotube) Solvents: Toluene ;  2 h, 80 °C
Reference
Single-Walled Carbon Nanotube Supported PtNi Nanoparticles (PtNi@SWCNT) Catalyzed Oxidation of Benzyl Alcohols to the Benzaldehyde Derivatives in Oxygen Atmosphere
Goksu, Haydar; et al, Scientific Reports, 2020, 10(1),

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2145138-84-5 Solvents: Water ;  1 h, 70 °C
Reference
Direct oxidation of alcohols catalysed by heterometallic complex [CuNi(bz)3(bpy)2]ClO4 to aldehydes and ketones mediated by hydrogen peroxide as a terminal oxidant
Asthana, Mrityunjaya; et al, Inorganica Chimica Acta, 2020, 502,

Production Method 20

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite ,  Oxygen Catalysts: Bis[1,3-dihydro-1,1,3,3-tetramethyl-4-(4-pyridinyl-κN)-7-(4-pyridinyl)-2H-isoind… Solvents: 1,1,2,2-Tetrachloroethane-d2 ;  3 h, 80 °C
Reference
A Crystalline Porous Coordination Polymer Decorated with Nitroxyl Radicals Catalyzes Aerobic Oxidation of Alcohols
Li, Liangchun; et al, Journal of the American Chemical Society, 2014, 136(21), 7543-7546

Production Method 21

Reaction Conditions
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Vanadium oxide (V2O5) Solvents: 1-Butyl-4-methylpyridinium hexafluorophosphate ;  rt; 3 h, 50 °C
Reference
Efficient and convenient oxidation of organic halides to aldehydes and ketones catalyzed by H5IO6/V2O5 in ionic liquid [bmpy][PF6]
Hu, Yu-Lin; et al, Journal of the Chinese Chemical Society (Taipei, 2010, 57(1), 28-33

Production Method 22

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
A ligand-free, powerful, and practical method for methoxylation of unactivated aryl bromides by use of the CuCl/HCOOMe/MeONa/MeOH system
Guo, Ying; et al, Research on Chemical Intermediates, 2015, 41(11), 8651-8664

Production Method 23

Reaction Conditions
1.1 Reagents: Potassium persulfate ,  Poly(methylhydrosiloxane) Catalysts: Ferrocene ,  Iron(II) phthalocyanine Solvents: Acetonitrile ,  Water ;  6 h, 80 °C
Reference
Bio-inspired iron-catalyzed oxidation of alkylarenes enables late-stage oxidation of complex methylarenes to arylaldehydes
Hu, Penghui; et al, Nature Communications, 2019, 10(1), 1-9

Production Method 24

Reaction Conditions
1.1 Reagents: Cobalt diacetate ,  Manganese diacetate ,  Oxygen
Reference
The selective liquid-phase oxidation of 3,4,5-trimethoxytoluene to 3,4,5-trimethoxybenzaldehyde
Kitajima, Nobumasa; et al, Bulletin of the Chemical Society of Japan, 1988, 61(3), 1035-7

Production Method 25

Reaction Conditions
1.1 Catalysts: Molybdenum oxide (MoO3) ,  Silica Solvents: Acetone ,  Water ;  51 min, 110 °C
Reference
Protection and deprotection of acetals by using MoO3/SiO2
Bhosale, Rajesh; et al, Synthetic Communications, 2006, 36(5), 659-663

Production Method 26

Reaction Conditions
Reference
An efficient synthesis of 3,4,5-trimethoxybenzaldehyde from vanillin
Rao, Durvasula V.; et al, Synthesis, 1983, (4),

Production Method 27

Reaction Conditions
1.1 Reagents: Acetyl chloride ,  Sodium nitrite Solvents: Dichloromethane ;  10 min, 0 - 5 °C
1.2 Solvents: Dichloromethane ;  5 min, 0 - 5 °C
1.3 Reagents: Water ;  5 °C → rt; 20 min, rt
Reference
A highly efficient procedure for regeneration of carbonyl groups from their corresponding oxathioacetals and dithioacetals using sodium nitrite and acetyl chloride in dichloromethane
Khan, Abu T.; et al, Synlett, 2003, (3), 377-381

Production Method 28

Reaction Conditions
1.1 Reagents: Tetrabutylammonium tribromide Solvents: Dichloromethane
Reference
An expedient and efficient method for the cleavage of dithioacetals to the corresponding carbonyl compounds using organic ammonium tribromide (OATB)
Mondal, Ejabul; et al, Synlett, 2001, (6), 785-786

Production Method 29

Reaction Conditions
1.1 Catalysts: Ferrous ammonium sulfate hexahydrate Solvents: Dichloromethane ;  5 min, 28 °C
1.2 Reagents: Tetrabutylammonium hydroxide Solvents: Water ;  12 h, 28 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 28 °C
Reference
Quantitative Methylation of Lignin Monomers Using Tetrabutylammonium Hydroxide and MeI and Applications in Organic Synthesis
Zuo, Yajie; et al, ACS Omega, 2023, 8(7), 7057-7062

Production Method 30

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ;  overnight, rt
1.2 Reagents: Water
Reference
Rationally Designed Circularly Arranged Sextuple Molecule with Dimethoxyphenolic Tentacles for Ample Hunting of Cyanide
Singh, Palwinder ; et al, ACS Omega, 2018, 3(7), 8003-8008

Production Method 31

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Efficient synthesis of 3,4,5-trimethoxybenzaldehyde via Reissert aldehyde synthesis
Schwartz, Alan, Journal of Organic Chemistry, 1982, 47(11), 2213-14

Production Method 32

Reaction Conditions
1.1 Reagents: Acetic acid ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water
Reference
Facile oxidative cleavage of semicarbazones, tosylhydrazones and phenylhydrazones with Oxone
Bose, D. Subhas; et al, Indian Journal of Chemistry, 1999, (7), 835-836

Production Method 33

Reaction Conditions
1.1 Reagents: Vitride Solvents: Toluene ,  Morpholine
Reference
Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compounds
Malek, Jaroslav, Organic Reactions (Hoboken, 1988, 36,

Production Method 34

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Water ;  reflux
1.2 Reagents: Ammonium hydroxide ,  Potassium ferricyanide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ;  rt
Reference
Synthesis of aminoalkyl-substituted polymethoxychalcone derivatives and their antiproliferative activities against three human cancer cell lines
Chen, Mingxia; et al, Chemical Research in Chinese Universities, 2016, 32(5), 754-759

Production Method 35

Reaction Conditions
1.1 Reagents: 2-Iodoxybenzoic acid Catalysts: β-Cyclodextrin Solvents: Water ;  25 min, rt
Reference
Facile deprotection of 1,3-oxathiolanes to carbonyl compounds with O-iodoxy benzoic acid (IBX) in the presence of β-cyclodextrin in water
Reddy, M. Somi; et al, Synthetic Communications, 2006, 36(24), 3771-3775

Production Method 36

Reaction Conditions
1.1 Reagents: Potassium formate ,  Methyldicyclohexylamine Catalysts: Tetrabutylammonium iodide ,  Dichloro[(1,2,5,6-η)-1,5-cyclooctadiene]palladium ,  Bis(dibenzylideneacetone)palladium ,  Phosphine, tricyclohexyl-, tetrafluoroborate(1-) (1:1) ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Acetonitrile ;  18 h, rt → 80 °C
Reference
Reductive Carbonylation of Aryl Halides Employing a Two-Chamber Reactor: A Protocol for the Synthesis of Aryl Aldehydes Including 13C- and D-Isotope Labeling
Korsager, Signe; et al, Journal of Organic Chemistry, 2013, 78(12), 6112-6120

Production Method 37

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Water
Reference
Rapid and selective regeneration of carbonyl compounds from their oximes under mild, neutral and solvent-free conditions
Bandgar, B. P.; et al, Organic Preparations and Procedures International, 2000, 32(4), 391-394

Production Method 38

Reaction Conditions
1.1 Catalysts: Antimony pentachloride Solvents: Dichloromethane ;  0 °C; 2 h, rt
Reference
Antimony pentachloride-promoted regeneration of carbonyl compounds from oximes
Narsaiah, A. Venkat; et al, Synthesis, 2003, (12), 1881-1882

3,4,5-Trimethoxybenzaldehyde Raw materials

3,4,5-Trimethoxybenzaldehyde Preparation Products

3,4,5-Trimethoxybenzaldehyde Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:86-81-7)3,4,5-Trimethoxybenzaldehyde
Order Number:sfd8519
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
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Amadis Chemical Company Limited
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(CAS:86-81-7)3,4,5-Trimethoxybenzaldehyde
Order Number:A1204113
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:52
Price ($):165.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:86-81-7)3,4,5-三甲氧基苯甲醛
Order Number:LE1934767;LE6039
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:37
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3,4,5-Trimethoxybenzaldehyde Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:86-81-7)3,4,5-Trimethoxybenzaldehyde
sfd8519
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:86-81-7)3,4,5-Trimethoxybenzaldehyde
A1204113
Purity:99%
Quantity:500g
Price ($):165.0
Email